2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol is an organic compound characterized by the presence of dichloro and fluorine substituents on a phenyl ring, along with a propanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol typically involves the reaction of 2,6-dichloro-3-fluorobenzaldehyde with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to further purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes, with optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the alcohol group to a hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration of the aromatic ring using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst, concentrated nitric acid at low temperatures.
Major Products Formed
Oxidation: Formation of 2-(2,6-dichloro-3-fluorophenyl)propan-1-one.
Reduction: Formation of 2-(2,6-dichloro-3-fluorophenyl)propane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of dichloro and fluorine substituents can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,6-Difluorophenyl)propan-1-ol
- 2-(2,6-Dichlorophenyl)propan-1-ol
- 2-(3,6-Dichloro-2-fluorophenyl)propan-1-ol
Uniqueness
2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol is unique due to the specific combination of dichloro and fluorine substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H9Cl2FO |
---|---|
Molekulargewicht |
223.07 g/mol |
IUPAC-Name |
2-(2,6-dichloro-3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H9Cl2FO/c1-5(4-13)8-6(10)2-3-7(12)9(8)11/h2-3,5,13H,4H2,1H3 |
InChI-Schlüssel |
YKBZWVISUKMMJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)C1=C(C=CC(=C1Cl)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.